

# Docosyl Isooctanoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Docosyl isooctanoate	
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For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of **Docosyl Isooctanoate**, a high molecular weight ester. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent precursors, Docosanol and Isooctanoic Acid, and draws parallels with analogous long-chain fatty acid esters. The information is presented to support research and development activities where the properties of such a molecule are of interest.

### **Chemical Identity and Structure**

**Docosyl isooctanoate** is the ester formed from the reaction of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain eight-carbon carboxylic acid). The "isooctanoate" designation can refer to several isomers, with 6-methylheptanoate being a common form. For the purpose of this guide, we will consider isooctanoic acid in its branched form.

The chemical structure consists of a long C22 alkyl chain linked via an ester functional group to a branched C8 alkyl chain. This structure imparts significant lipophilicity and a high molecular weight.

# **Physicochemical Properties**



Direct experimental data for **docosyl isooctanoate** is not readily available in the public domain. However, its properties can be predicted based on the known characteristics of its precursors and the general properties of high molecular weight esters.[1][2]

Table 1: Physicochemical Properties of Precursors

Property	Docosanol (Behenyl Alcohol)	Isooctanoic Acid
Synonyms	1-Docosanol, Behenic Alcohol	6-Methylheptanoic Acid
CAS Number	661-19-8[3]	25103-52-0[4][5]
Molecular Formula	C22H46O[3]	C8H16O2[4]
Molecular Weight	326.609 g/mol [3]	144.21 g/mol
Appearance	White, waxy solid[6]	Colorless to pale yellow liquid[4]
Melting Point	70 °C[3]	-
Boiling Point	180 °C at 29 Pa[3]	-
Solubility	Insoluble in water; soluble in organic solvents[7]	Slightly soluble in water; soluble in ethanol and ether[4]

Table 2: Predicted Physicochemical Properties of **Docosyl Isooctanoate** 



Property	Predicted Value <i>l</i> Characteristic	Rationale
Molecular Formula	С30Н60О2	Derived from the combination of docosanol (C22H46O) and isooctanoic acid (C8H16O2) with the loss of one water molecule.
Molecular Weight	~452.8 g/mol	Sum of the molecular weights of the precursors minus the molecular weight of water.
Appearance	Waxy solid at room temperature	High molecular weight esters are typically solids.[1]
Boiling Point	Very high	Esters have lower boiling points than their corresponding carboxylic acids but increase with molecular weight.[8]
Melting Point	Likely above room temperature	The long saturated docosyl chain will contribute to a solid state at room temperature.
Solubility	Insoluble in water; soluble in nonpolar organic solvents	The long hydrocarbon chains make the molecule highly nonpolar and hydrophobic.[8]
Density	< 1 g/cm <sup>3</sup>	Typical for long-chain esters.

## **Synthesis of Docosyl Isooctanoate**

The primary method for synthesizing esters is the Fischer esterification reaction. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[10][11]

### **Reaction Pathway**

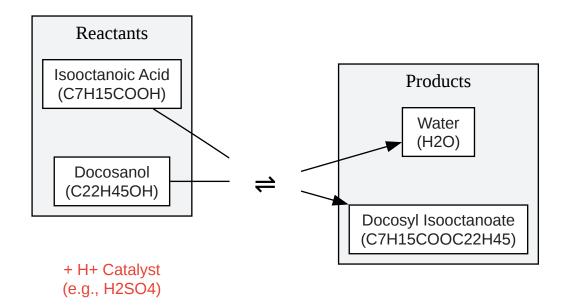




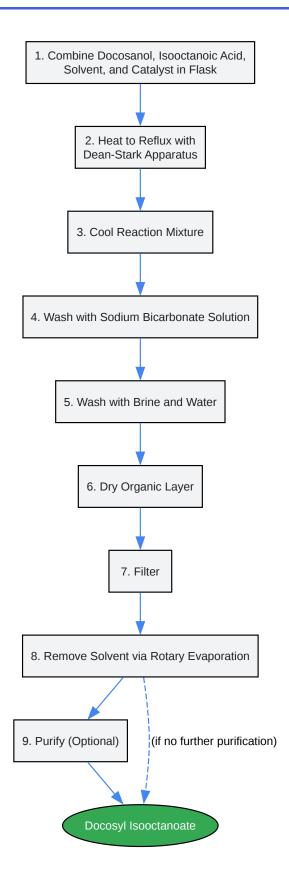


The synthesis of **docosyl isooctanoate** proceeds via the acid-catalyzed esterification of docosanol and isooctanoic acid.









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- To cite this document: BenchChem. [Docosyl Isooctanoate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177234#what-is-docosyl-isooctanoate]

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